molecular formula C21H26N2O5S2 B11344080 Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11344080
M. Wt: 450.6 g/mol
InChI Key: JCQRZPJCHOHHRP-UHFFFAOYSA-N
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Description

BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene-2-sulfonyl group is then introduced via sulfonylation reactions, and the benzoate ester is formed through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .

Scientific Research Applications

BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with binding sites, while the thiophene-2-sulfonyl group can form specific interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiophene-substituted molecules. Examples include:

  • BUTYL 4-[1-(METHANESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
  • BUTYL 4-[1-(BENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

Uniqueness

The uniqueness of BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene-2-sulfonyl group and the piperidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

butyl 4-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H26N2O5S2/c1-2-3-14-28-21(25)17-6-8-18(9-7-17)22-20(24)16-10-12-23(13-11-16)30(26,27)19-5-4-15-29-19/h4-9,15-16H,2-3,10-14H2,1H3,(H,22,24)

InChI Key

JCQRZPJCHOHHRP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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